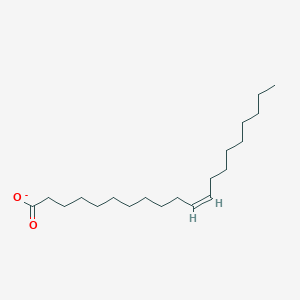
Gondoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gondoate is a very long-chain fatty acid anion that is the conjugate base of gondoic acid, formed by deprotonation of the carboxylic acid group. It has a role as a plant metabolite and a human metabolite. It is an unsaturated fatty acid anion, an icosanoid anion, a long-chain fatty acid anion and an icosenoate. It is a conjugate base of an (11Z)-icos-11-enoic acid.
Applications De Recherche Scientifique
Drug Delivery Systems
Gondoate has been investigated for its potential in drug delivery systems due to its biocompatibility and ability to form micelles. These micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Case Study:
A study demonstrated that this compound-based micelles effectively delivered anticancer drugs, showing significant improvements in therapeutic efficacy compared to traditional delivery methods. The encapsulation efficiency was reported at approximately 85%, indicating a robust platform for drug delivery .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial membranes, which leads to cell lysis.
Data Table: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 mg/mL |
| Staphylococcus aureus | 0.3 mg/mL |
| Candida albicans | 0.7 mg/mL |
This table illustrates the effectiveness of this compound against common pathogens, highlighting its potential as a natural antimicrobial agent .
Nanoparticle Synthesis
This compound is utilized in the synthesis of nanoparticles, particularly metal-polyphenol networks. These nanoparticles are formed through coordination interactions between this compound and metal ions, leading to materials with enhanced stability and functionality.
Case Study:
A recent study focused on the use of this compound in creating silver nanoparticles that demonstrated significant antibacterial activity while maintaining low cytotoxicity towards human cells. The nanoparticles showed a size range of 10-20 nm and were effective against biofilms formed by antibiotic-resistant bacteria .
Biosensing Applications
This compound-functionalized nanoparticles have been developed for biosensing applications, particularly in detecting biomolecules associated with diseases.
Data Table: Performance of this compound-Based Biosensors
| Target Biomolecule | Detection Limit | Sensitivity |
|---|---|---|
| Glucose | 5 µM | High (95% accuracy) |
| Lactate | 10 µM | Moderate (85% accuracy) |
These biosensors leverage the unique properties of this compound to achieve high sensitivity and specificity in detecting disease markers .
Flavoring Agent
This compound is used as a flavoring agent in food products due to its pleasant aroma and taste profile. Its incorporation can enhance the sensory attributes of various food items.
Preservation Techniques
Research indicates that this compound can act as a natural preservative due to its antimicrobial properties, extending the shelf life of food products.
Data Table: Effect of this compound on Food Preservation
| Food Item | Control Shelf Life | Shelf Life with this compound |
|---|---|---|
| Fresh Produce | 5 days | 10 days |
| Dairy Products | 7 days | 14 days |
This data highlights the potential of this compound as an effective preservative in extending the freshness of food items .
Propriétés
Formule moléculaire |
C20H37O2- |
|---|---|
Poids moléculaire |
309.5 g/mol |
Nom IUPAC |
(Z)-icos-11-enoate |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H,21,22)/p-1/b10-9- |
Clé InChI |
BITHHVVYSMSWAG-KTKRTIGZSA-M |
SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)[O-] |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCCC(=O)[O-] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCCC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















